molecular formula C11H13BrO2 B6158217 methyl 2-(3-bromopropyl)benzoate CAS No. 165803-48-5

methyl 2-(3-bromopropyl)benzoate

Cat. No.: B6158217
CAS No.: 165803-48-5
M. Wt: 257.1
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Description

Methyl 2-(3-bromopropyl)benzoate (C₁₁H₁₃BrO₂) is an aromatic ester featuring a benzoate backbone substituted at the ortho position with a 3-bromopropyl chain. Its molecular structure (SMILES: COC(=O)C1=CC=CC=C1CCCBr) includes a bromine atom on the propyl side chain, which serves as a reactive site for nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The bromine atom’s role as a leaving group enhances its utility in constructing complex molecular architectures through alkylation or arylation pathways.

Properties

CAS No.

165803-48-5

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromopropyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-bromopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-bromopropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromopropyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The benzoate moiety can participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Methyl p-(3-N,N-Dimethylaminopropyl)benzoate

  • Structure: Features an N,N-dimethylaminopropyl group at the para position of the benzoate.
  • Synthesis : Prepared from (3-bromopropyl)benzene via alkylation, yielding 28% of the target compound .
  • In contrast, the bromine in this compound facilitates nucleophilic displacement reactions.

Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)

  • Structure: Contains a 4-bromophenyl-quinoline-piperazine moiety linked to the benzoate.
  • The bromine here is part of an aromatic system, limiting its reactivity compared to the aliphatic bromine in this compound .

Bensulfuron-Methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Structure : Incorporates a sulfonylurea group instead of a bromoalkyl chain.
  • Applications : Acts as a potent herbicide, targeting acetolactate synthase in plants. The sulfonylurea group enables hydrogen bonding with enzymatic targets, a functionality absent in this compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : A benzamide derivative with an N,O-bidentate directing group.
  • Applications : Used in metal-catalyzed C–H functionalization reactions. Unlike this compound, this compound leverages coordination chemistry rather than halogen-mediated reactivity .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Reactivity/Applications Reference
This compound C₁₁H₁₃BrO₂ 3-bromopropyl Nucleophilic substitution; synthetic intermediate
Methyl p-(3-N,N-dimethylaminopropyl)benzoate C₁₃H₁₉NO₂ N,N-dimethylaminopropyl Quaternary ammonium salt synthesis
Compound C2 (Bromophenyl-quinoline derivative) C₂₈H₂₄BrN₃O₃ 4-bromophenyl Antimicrobial/anticancer research
Bensulfuron-methyl C₁₆H₁₈N₄O₇S Sulfonylurea Herbicide targeting plant enzymes

Q & A

Q. What are the optimal conditions for synthesizing methyl 2-(3-bromopropyl)benzoate, and how can yield be maximized?

Methodological Answer: Synthesis typically involves esterification of 2-(3-bromopropyl)benzoic acid with methanol under acidic catalysis. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use concentrated sulfuric acid (0.5–1.0 eq.) or p-toluenesulfonic acid for milder conditions .
  • Solvent : Toluene or dichloromethane enhances solubility of intermediates.
  • Workup : Neutralize excess acid with NaHCO₃, followed by extraction and column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate the product. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies protons on the benzoate ring (δ 7.5–8.1 ppm) and bromopropyl chain (δ 3.4–3.6 ppm for CH₂Br). ¹³C NMR confirms ester carbonyl (δ 167–170 ppm) and brominated carbon (δ 30–35 ppm) .
  • IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .

Q. How does the bromopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 3-bromopropyl moiety undergoes SN2 reactions due to its primary alkyl bromide structure. Reactivity is enhanced by:

  • Leaving Group Ability : Bromine’s polarizability facilitates displacement by nucleophiles (e.g., amines, thiols) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
  • Temperature : Reactions proceed efficiently at 25–50°C. For example, substitution with NaN₃ in DMF yields the azide derivative, a precursor for click chemistry .

Advanced Research Questions

Q. How can mechanistic studies distinguish between SN1 and SN2 pathways in reactions involving this compound?

Methodological Answer:

  • Kinetic Studies : SN2 exhibits second-order kinetics (rate dependent on [nucleophile]), while SN1 is first-order.
  • Stereochemical Analysis : SN2 inverts configuration at the brominated carbon; use chiral HPLC or optical rotation to track stereochemistry .
  • Solvent Isotope Effects : SN1 reactions show greater sensitivity to D₂O due to carbocation stabilization .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) compare transition state energies for each pathway .

Q. What strategies are employed to analyze contradictory data in reported synthesis yields (e.g., 50% vs. 75%)?

Methodological Answer:

  • Reproducibility Checks : Verify reagent purity, moisture control, and inert atmosphere (N₂/Ar).
  • Byproduct Identification : Use LC-MS to detect side reactions (e.g., ester hydrolysis or elimination products).
  • Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature, catalyst loading) .
  • Cross-Validation : Compare methods from independent studies (e.g., vs. 12) to identify protocol-specific bottlenecks .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., hydrolases) or receptors. The bromopropyl group may occupy hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate electronic properties (HOMO/LUMO energies) with bioactivity data from analogs .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing HBr gas.
  • Waste Disposal : Quench excess bromine with Na₂S₂O₃ before disposal .
  • Emergency Procedures : Neutralize spills with vermiculite, not water, to avoid exothermic reactions .

Q. What role does this compound play in polymer synthesis?

Methodological Answer: The compound serves as a crosslinking agent or monomer :

  • Radical Polymerization : Initiate with AIBN to incorporate bromine sites for post-polymerization modifications.
  • Step-Growth Polymers : React with diols or diamines to form polyesters/polyamides with tunable Tg values .

Q. How does the compound’s reactivity compare to chloro or iodo analogs in coupling reactions?

Methodological Answer:

  • Reactivity Order : Iodo > Bromo > Chloro (based on bond dissociation energies).
  • Buchwald-Hartwig Amination : Bromo derivatives achieve higher yields than chloro under Pd(OAc)₂/XPhos catalysis .
  • Cost-Benefit Analysis : Bromine balances reactivity and cost, making it preferable for large-scale applications .

Q. What experimental designs validate the compound’s potential as a protease inhibitor pharmacophore?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ against trypsin or chymotrypsin using fluorogenic substrates (e.g., AMC derivatives).
  • SAR Studies : Synthesize analogs with varied chain lengths (e.g., 2-bromopropyl vs. 4-bromobutyl) to map steric effects .
  • Crystallography : Resolve X-ray structures of inhibitor-enzyme complexes to identify binding motifs .

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